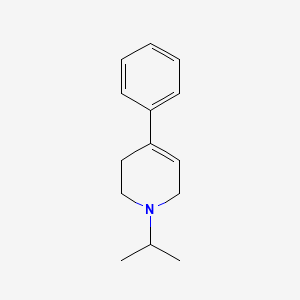
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a pyridine ring that is partially saturated, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives under specific conditions. For instance, the hydrogenation of 1-methyl-4-phenylpyridinium salts in the presence of a palladium catalyst can yield the desired tetrahydropyridine compound .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation processes. The use of magnetically recoverable catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These catalysts can be easily separated from the reaction mixture using an external magnet, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: It can be reduced to form fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines depending on the reagents and conditions used .
Applications De Recherche Scientifique
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential neurotoxic effects, particularly in models of Parkinson’s disease.
Medicine: Investigated for its role in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- involves its interaction with specific molecular targets and pathways. For instance, it is known to be a precursor to neurotoxic compounds that affect dopaminergic neurons in the brain. The compound is metabolized by monoamine oxidase B to form toxic cations that interfere with mitochondrial function, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with similar chemical properties.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridine derivatives. Its applications in neurotoxicity studies and potential therapeutic uses make it a compound of significant interest in both research and industry.
Propriétés
Numéro CAS |
104163-68-0 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
4-phenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H19N/c1-12(2)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-8,12H,9-11H2,1-2H3 |
Clé InChI |
HTFZSXPLQFPODP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(=CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


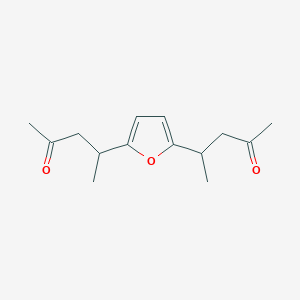
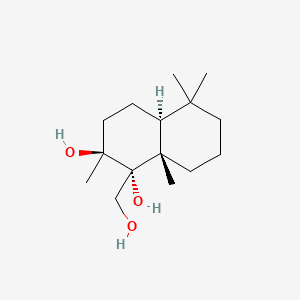
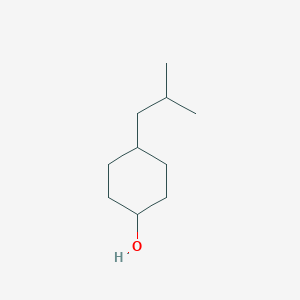



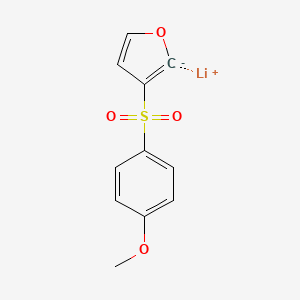
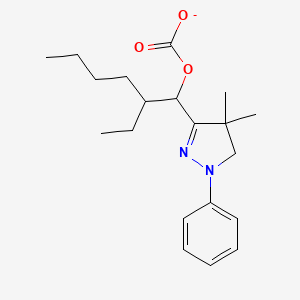
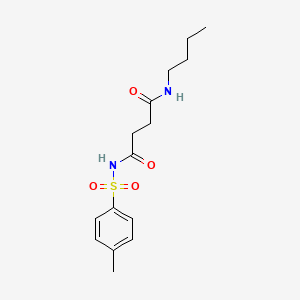
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)

![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
